molecular formula C9H7ClO3 B1354583 3-(2-Chlorophenyl)-3-oxopropanoic acid CAS No. 76103-96-3

3-(2-Chlorophenyl)-3-oxopropanoic acid

Cat. No.: B1354583
CAS No.: 76103-96-3
M. Wt: 198.6 g/mol
InChI Key: WQIJVLLYFOYDCL-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-3-oxopropanoic Acid (CAS 76103-96-3) is a chemical compound with a molecular formula of C9H7ClO3 and a molecular weight of 198.60 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its primary researched application is in the preparation of enaminone esters and amides, which are investigated as potential allosteric modulators of γ-aminobutyric acid A (GABAA) receptors . GABAA receptors are a major class of neurotransmitter-gated ion channels in the central nervous system, and their modulation is a significant area of study for neuropharmacology. As a beta-keto acid, this compound offers versatile reactivity for further chemical transformations. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can refer to the provided safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIJVLLYFOYDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504148
Record name 3-(2-Chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76103-96-3
Record name 3-(2-Chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 3-(2-Chlorophenyl)-3-oxopropanoic acid are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.61 g/mol
Appearance Solid
CAS Number 76103-96-3

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Spectral data would show characteristic peaks for the aromatic protons of the 2-chlorophenyl group, the methylene (B1212753) protons (CH₂) adjacent to the carbonyl and carboxyl groups, and the acidic proton of the carboxylic acid. The exact chemical shifts and coupling constants would provide detailed structural information.
¹³C NMR The ¹³C NMR spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbons of the ketone and carboxylic acid, the carbons of the aromatic ring, and the methylene carbon.
IR Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the C=O stretching vibrations of the ketone and carboxylic acid groups, the O-H stretching of the carboxylic acid, and the C-Cl stretching of the chlorophenyl group.

Synthesis of 3 2 Chlorophenyl 3 Oxopropanoic Acid

The synthesis of β-keto acids like 3-(2-Chlorophenyl)-3-oxopropanoic acid can be achieved through several methods. A common and effective approach is the Claisen condensation reaction. fiveable.me This method typically involves the reaction of an ester with an enolate ion.

For the synthesis of this compound, a suitable precursor would be an ester of 2-chlorobenzoic acid, which can be reacted with the enolate of an acetate (B1210297) ester. The resulting β-keto ester can then be hydrolyzed to yield the desired this compound.

Catalysis in Transformations Involving 3 2 Chlorophenyl 3 Oxopropanoic Acid

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful toolkit for a variety of organic transformations. In the context of 3-(2-chlorophenyl)-3-oxopropanoic acid, transition metals can facilitate reactions such as cross-coupling, decarboxylation, and oxidation.

Palladium catalysts are well-known for their versatility in forming carbon-carbon and carbon-heteroatom bonds. rsc.org While specific palladium-catalyzed reactions of this compound are not extensively documented, the reactivity of similar β-keto acids and aryl chlorides suggests several potential transformations.

One of the key reactions for β-keto acids is decarboxylation. Palladium complexes can facilitate the decarboxylative coupling of carboxylic acids with various partners. nih.gov For instance, a palladium catalyst could mediate the coupling of this compound with aryl halides or triflates after decarboxylation to form a new C-C bond. researchgate.net The mechanism of such a reaction would likely involve the formation of an aryl palladium intermediate, followed by reaction with the enolate of the β-keto acid and subsequent decarboxylation. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental in organic synthesis. mdpi.com The 2-chlorophenyl group of the molecule could potentially participate in these reactions, although the presence of the keto and carboxylic acid functionalities might require careful selection of reaction conditions to avoid side reactions. For example, a Hiyama cross-coupling could be envisioned between the aryl chloride and an organosilane. nih.gov

Amination reactions catalyzed by palladium could also be applied. For instance, the chloro-substituent could be replaced by an amino group through a Buchwald-Hartwig amination reaction. nih.gov

The following table summarizes potential palladium-catalyzed reactions involving substrates similar to this compound.

Reaction TypeCatalyst/LigandReactantsProduct TypeRef.
Decarboxylative CouplingPd(PPh₃)₂Cl₂ / CyPF-tBuPhenylpropiolic acid, Aryl tosylateDiarylalkyne researchgate.net
Hiyama Cross-CouplingPd(OAc)₂ / XPhosPhenyltrifluorosilane, 4-ChloroanisoleBiaryl nih.gov
Buchwald-Hartwig AminationPd(OAc)₂ / CyPF-t-Bu3-Chloropyridine, OctylamineN-substituted pyridine nih.gov
Heck ReactionPd(OAc)₂ / BuPAd₂4-Bromoanisole, EthyleneSubstituted styrene mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions on Related Substrates

Besides palladium, other transition metals like rhodium, ruthenium, and copper can also be employed to catalyze reactions involving this compound.

Rhodium catalysts are effective for C-H activation and annulation reactions. rsc.org A rhodium catalyst could potentially direct the functionalization of the C-H bonds on the phenyl ring. Rhodium is also known to catalyze multicomponent reactions, which could be a strategy to build molecular complexity from this compound in a single step. nih.gov

Ruthenium catalysts are widely used in oxidation reactions and metathesis. sigmaaldrich.com A ruthenium catalyst could be used to oxidize the keto group or other parts of the molecule, depending on the reaction conditions. nih.gov For instance, ruthenium-catalyzed hydroamination of vinylarenes is a known transformation. nih.gov While not directly applicable to the parent molecule, this highlights the diverse reactivity that can be achieved with ruthenium catalysts.

Copper catalysts are often used in coupling reactions, particularly for the formation of C-O and C-N bonds. beilstein-journals.org Copper-catalyzed reactions could be employed to introduce different functional groups onto the aromatic ring. For example, Ullmann-type reactions could be envisioned.

The following table provides examples of reactions catalyzed by these metals on various substrates.

Metal CatalystReaction TypeSubstratesProduct TypeRef.
RhodiumC–H activation/[4 + 2] annulationBenzamide, AlkyneIsoquinolone rsc.org
RutheniumOxidationAlkaneKetone/Alcohol nih.gov
CopperOxidative Cyclization2-Aminopyridine, CinnamaldehydeImidazopyridine beilstein-journals.org

Table 2: Examples of Transformations with Other Transition Metal Catalysts

Organocatalytic Systems for Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. For β-keto acids like this compound, organocatalysts can be used to achieve highly enantioselective transformations.

Chiral tertiary amines, such as those derived from Cinchona alkaloids, are effective catalysts for a variety of asymmetric reactions. mdpi.com These catalysts can activate the substrate through the formation of hydrogen bonds or by acting as a Brønsted base. For example, a chiral tertiary amine could be used to catalyze the asymmetric addition of a nucleophile to the ketone of this compound.

Bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base moiety, are particularly effective for asymmetric reactions of β-keto esters. nih.govmdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. For instance, a chiral thiourea (B124793) or squaramide catalyst could be used to promote the enantioselective Michael addition of this compound to an α,β-unsaturated compound. rsc.org

The following table illustrates some asymmetric transformations achieved with organocatalysts on related substrates.

Organocatalyst TypeReaction TypeSubstratesProduct TypeEnantiomeric Excess (ee)Ref.
Chiral Tertiary Amine[4 + 2] Cyclization3-Aroylcoumarin, 2,3-ButadienoateDihydropyranoneup to 90% mdpi.com
Chiral GuanidineAlcoholysismeso-Cyclic anhydride, AlcoholChiral hemiesterup to 99% researchgate.net
Chiral Phosphoric AcidRing Opening1-Aminocyclohept-4-ene-derived epoxideTropanol- researchgate.net

Table 3: Examples of Asymmetric Organocatalytic Reactions

Acid- and Base-Catalyzed Reactions

Simple acid and base catalysis can also be used to promote reactions of this compound.

Acid catalysis can be used to promote the decarboxylation of β-keto acids. In the presence of a strong acid and heat, this compound would likely undergo decarboxylation to yield 2-chloroacetophenone (B165298). Acids can also catalyze condensation reactions, such as the Knoevenagel condensation, if a suitable aldehyde or ketone is present.

Base catalysis can be used to deprotonate the α-carbon of the β-keto acid, generating an enolate that can participate in various reactions. For example, in the presence of a base, this compound could undergo intramolecular cyclization or react with an electrophile. Base-catalyzed intramolecular cyclization of similar compounds has been reported to yield pyrrol-3-one derivatives. mdpi.com

Hydrogen-Bond Mediated Catalysis in β-Keto Acid Systems

Hydrogen bonding plays a crucial role in many catalytic processes. In the context of β-keto acid systems, hydrogen-bond donating catalysts can activate the substrate and facilitate reactions. acs.org Catalysts such as ureas, thioureas, and squaramides can form hydrogen bonds with the carbonyl group of the β-keto acid, increasing its electrophilicity and promoting nucleophilic attack. acs.orgacs.org

This type of catalysis is particularly useful in asymmetric synthesis, where the chiral scaffold of the catalyst can induce stereoselectivity. nih.govnih.gov The activation of molecules through intramolecular hydrogen bonding can also enhance reactivity and control the stereochemical outcome of a reaction. acs.org

Catalyst-Free Reaction Methodologies

While catalysis is often employed to enhance reaction rates and control selectivity, some transformations involving compounds like this compound may proceed without a catalyst.

One of the most common catalyst-free reactions for β-keto acids is thermal decarboxylation. Upon heating, this compound is expected to lose carbon dioxide to form 2-chloroacetophenone.

Furthermore, certain multicomponent reactions can proceed under catalyst-free conditions, often in environmentally benign solvents like water. researchgate.net It is conceivable that this compound could participate in such reactions, where the inherent reactivity of the starting materials is sufficient to drive the reaction forward. nih.gov

Derivatization and Functionalization Strategies for 3 2 Chlorophenyl 3 Oxopropanoic Acid

Esterification and Transesterification Reactions

The carboxylic acid group of 3-(2-chlorophenyl)-3-oxopropanoic acid is readily converted to its corresponding esters through several standard methods. These ester derivatives are often more stable and synthetically versatile than the parent β-keto acid.

One of the most common methods for the esterification of β-keto acids is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed. For instance, the esterification of the related 3-(quinolin-3-yl)-3-oxopropanoic acid with methanol (B129727) or ethanol (B145695) in the presence of concentrated sulfuric acid proceeds in high yields of around 84%. jmcs.org.mx Similar conditions can be applied to this compound to obtain the corresponding methyl or ethyl esters.

Transesterification, the conversion of one ester to another, can also be employed. This is typically achieved by reacting an ester with an excess of a different alcohol in the presence of an acid or base catalyst. For example, the methyl ester of this compound could be converted to the corresponding benzyl (B1604629) ester by heating with benzyl alcohol and a suitable catalyst.

The following table summarizes typical conditions for the esterification of β-keto acids, which are applicable to this compound based on analogous reactions.

ReactantAlcoholCatalystConditionsProductYield (%)Reference
3-(Quinolin-3-yl)-3-oxopropanoic acidMethanolH₂SO₄RefluxMethyl 3-(quinolin-3-yl)-3-oxopropanoate84 jmcs.org.mx
3-(Quinolin-3-yl)-3-oxopropanoic acidEthanolH₂SO₄RefluxEthyl 3-(quinolin-3-yl)-3-oxopropanoate85 jmcs.org.mx
Propanoic acid1-PropanolH₂SO₄65°Cn-Propyl propanoate96.9 ceon.rs

This table presents data for analogous esterification reactions to illustrate the expected outcomes for this compound.

Carbon-Carbon Bond Forming Reactions

The presence of an acidic α-hydrogen between the two carbonyl groups makes the esters and other derivatives of this compound excellent nucleophiles for various carbon-carbon bond-forming reactions.

The α-carbon of this compound and its esters can be readily alkylated by treatment with a base to form an enolate, followed by reaction with an alkyl halide. The choice of base is crucial to avoid side reactions such as self-condensation. For β-keto esters, sodium ethoxide in ethanol is a common choice. The resulting α-alkylated products are valuable intermediates for the synthesis of a variety of substituted ketones and carboxylic acids.

While direct alkylation of the β-keto acid can be challenging due to competing decarboxylation, its ester derivatives are excellent substrates. For example, ethyl 3-(2-chlorophenyl)-3-oxopropanoate can be deprotonated with a suitable base and then reacted with an electrophile like benzyl bromide to introduce a benzyl group at the α-position.

Recent advances have also enabled the direct, highly enantioselective alkylation of arylacetic acids using chiral lithium amides as non-covalent stereodirecting agents. nih.gov This approach, if applied to derivatives of this compound, could provide access to chiral α-substituted products.

The following table illustrates the types of products that can be obtained from the α-alkylation of related compounds.

SubstrateBaseElectrophileProductYield (%)Reference
Phenylacetic acidChiral Lithium AmideBenzyl bromide(S)-2,3-Diphenylpropanoic acid87 nih.gov
Phenylacetic acidChiral Lithium Amide2-Iodopropane(S)-2-Phenyl-3-methylbutanoic acid91 nih.gov
Diethyl malonateSodium ethoxide3-Chlorobenzyl chlorideDiethyl 2-(3-chlorobenzyl)malonate- google.com

This table showcases results from α-alkylation of similar compounds to demonstrate the potential of this reaction for derivatives of this compound.

The enolates derived from this compound esters are soft nucleophiles and can participate in Michael addition (conjugate addition) reactions with α,β-unsaturated carbonyl compounds. libretexts.org This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.

In a typical Michael addition, the β-keto ester is treated with a catalytic amount of a base, such as sodium ethoxide, to generate the enolate, which then adds to the β-position of a Michael acceptor like methyl vinyl ketone or acrylonitrile. The resulting adduct can then be further manipulated, for example, through hydrolysis and decarboxylation, to yield a 1,5-dicarbonyl compound.

A study on the reaction of 3-oxo-3-phenylpropanenitrile, a close analog of the target compound's nitrile derivative, with various enynones demonstrated regioselective Michael addition to the double bond in the presence of sodium methoxide, affording polyfunctional δ-diketones in good yields. nih.govnih.govresearchgate.net This highlights the utility of such compounds as Michael donors.

Michael DonorMichael AcceptorBaseProductYield (%)Reference
3-Oxo-3-phenylpropanenitrile1,5-Diphenylpent-2-en-4-yn-1-oneMeONa2-Benzoyl-3-(2-oxo-2-phenylethyl)-5-phenylpent-4-ynenitrile98 nih.govnih.gov
3-Oxo-3-phenylpropanenitrile1-(4-Chlorophenyl)-5-phenylpent-2-en-4-yn-1-oneMeONa2-Benzoyl-3-(2-(4-chlorophenyl)-2-oxoethyl)-5-phenylpent-4-ynenitrile96 nih.gov

This table provides examples of Michael addition reactions with a related compound to illustrate the reactivity of derivatives of this compound.

Cycloaddition and Heterocyclic Annulation Reactions

The 1,3-dicarbonyl functionality of this compound and its derivatives makes them valuable precursors for the synthesis of a wide range of heterocyclic compounds. These reactions often proceed through condensation with a binucleophilic reagent, followed by cyclization.

A classic example is the Knorr pyrazole (B372694) synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine (B178648) to form a pyrazole. beilstein-journals.org For instance, reacting ethyl 3-(2-chlorophenyl)-3-oxopropanoate with hydrazine hydrate (B1144303) would be expected to yield 5-(2-chlorophenyl)-1H-pyrazol-3(2H)-one. The use of substituted hydrazines allows for the introduction of various substituents on the nitrogen atom of the pyrazole ring.

Similarly, pyrimidine (B1678525) derivatives can be synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea (B124793). bu.edu.eg The reaction of ethyl 3-(2-chlorophenyl)-3-oxopropanoate with guanidine, for example, would lead to the formation of a 2-amino-4-(2-chlorophenyl)-6-hydroxypyrimidine.

These heterocyclic annulation reactions are fundamental in medicinal chemistry, as pyrazoles and pyrimidines are common scaffolds in biologically active molecules.

1,3-Dicarbonyl PrecursorReagentHeterocyclic Product
Ethyl 3-(2-chlorophenyl)-3-oxopropanoateHydrazine hydrate5-(2-Chlorophenyl)-1H-pyrazol-3(2H)-one
Ethyl 3-(2-chlorophenyl)-3-oxopropanoatePhenylhydrazine5-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-3(2H)-one
Ethyl 3-(2-chlorophenyl)-3-oxopropanoateGuanidine2-Amino-4-(2-chlorophenyl)pyrimidin-6-ol
Ethyl 3-(2-chlorophenyl)-3-oxopropanoateUrea4-(2-Chlorophenyl)pyrimidine-2,6(1H,3H)-dione

This table outlines potential heterocyclic products from the reaction of an ester of this compound with various binucleophiles.

Directed Functionalization of the Chlorophenyl Moiety

While the reactions discussed so far have focused on the β-keto acid portion of the molecule, the chlorophenyl ring also offers opportunities for further functionalization. The electronic properties of the chloro and oxopropanoyl substituents influence the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution.

More advanced strategies involve the use of the existing functional groups to direct C-H functionalization reactions to specific positions on the phenyl ring. The ketone or carboxylic acid group can act as a directing group in transition metal-catalyzed reactions, enabling the introduction of new substituents at the ortho position. nih.gov For example, palladium-catalyzed C-H activation has been used for the ortho-arylation, -olefination, and -acetoxylation of various carbonyl compounds.

Directing GroupCatalyst SystemFunctionalizationPosition
KetonePd(OAc)₂ / LigandArylationOrtho
Carboxylic AcidPd(II)ArylationOrtho
KetonePd(II)OlefinationOrtho
Nitrile-based templatePd(OAc)₂OlefinationMeta

This table summarizes general strategies for directed C-H functionalization that could potentially be applied to this compound.

Computational and Theoretical Investigations of 3 2 Chlorophenyl 3 Oxopropanoic Acid

Density Functional Theory (DFT) Studies and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. irjweb.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like 3-(2-Chlorophenyl)-3-oxopropanoic acid. DFT calculations can determine the optimized molecular geometry, electronic properties, and various spectroscopic parameters. nih.govmaterialsciencejournal.org

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible three-dimensional arrangements known as conformers. Conformational analysis aims to identify these different spatial arrangements and determine their relative energetic stabilities. nih.govcwu.edu Computational techniques can systematically explore the potential energy surface of the molecule by rotating key dihedral angles—specifically around the C-C bonds of the propanoic acid backbone and the C-C bond linking the phenyl ring to the keto group. cwu.edu

By calculating the energy for each conformation, a hierarchy of stability can be established. The conformer with the lowest energy is considered the most stable and is expected to be the most populated at equilibrium. mdpi.com This analysis is critical as the molecular conformation influences its physical properties, reactivity, and biological interactions. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen could stabilize certain conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (O=C-C-C=O) Key Intramolecular Interaction Relative Energy (kcal/mol)
1 (Global Minimum) ~60° (gauche) O-H···O=C (ketone) 0.00
2 180° (anti) None +2.5

| 3 | 0° (syn) | Steric Repulsion | +5.8 |

Note: This table is illustrative, showing how DFT calculations can rank the stability of different conformers.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) provide valuable information about the molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov DFT calculations can accurately predict the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO is likely centered on the electron-withdrawing carbonyl and carboxylic acid groups. This distribution indicates the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties

Parameter Energy Value (eV) Implication
E(HOMO) -7.15 Electron-donating ability (Ionization potential)
E(LUMO) -1.89 Electron-accepting ability (Electron affinity)

| Energy Gap (ΔE) | 5.26 | High kinetic stability, low reactivity |

Note: These values are representative examples derived from DFT calculations on similar aromatic keto acids.

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. researchgate.net By performing DFT calculations on the optimized geometry of this compound, it is possible to compute its vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com

The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching of the C=O and O-H bonds or the bending of C-H bonds. These theoretical spectra, when properly scaled to account for systematic errors in the computational method, typically show good agreement with experimental data, aiding in the assignment of complex spectral bands. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental NMR spectra.

Table 3: Comparison of Predicted Vibrational Frequencies with Typical Experimental Ranges

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Scaled) Typical Experimental Range (cm⁻¹)
O-H stretch (Carboxylic Acid) 3105 3300 - 2500
C=O stretch (Ketone) 1715 1725 - 1705
C=O stretch (Carboxylic Acid) 1750 1760 - 1740
C=C stretch (Aromatic) 1598 1600 - 1450

| C-Cl stretch | 755 | 800 - 600 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for exploring the intricate details of chemical reaction mechanisms. nih.govmdpi.com By mapping the potential energy surface for a given reaction, researchers can identify the structures of transition states and intermediates, and calculate the activation energies associated with each step. nih.gov

For reactions involving this compound, such as its synthesis via Claisen condensation or its participation in subsequent heterocyclization reactions, computational modeling can provide a step-by-step description of bond-breaking and bond-forming processes. jmcs.org.mx For example, in a Knoevenagel condensation, DFT calculations could model the initial deprotonation of the α-carbon, the subsequent nucleophilic attack on a carbonyl compound, and the final dehydration step. By calculating the Gibbs free energy profile, the rate-determining step of the reaction can be identified, and the influence of catalysts or solvent effects can be investigated. nih.gov This detailed mechanistic understanding is vital for optimizing reaction conditions and predicting the formation of potential byproducts.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. researchgate.net For this compound, the most significant of these is the hydrogen bond formed by the carboxylic acid group. Typically, carboxylic acids form strong O-H···O hydrogen bonds, leading to the creation of centrosymmetric dimers in the crystal lattice.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Computed Energy (kcal/mol)
Strong Hydrogen Bond O-H (Carboxylic) O=C (Carboxylic) 5 - 8
Weak Hydrogen Bond C-H (Aromatic) O=C (Ketone) 0.5 - 2
Weak Hydrogen Bond C-H (Aliphatic) Cl 0.5 - 1.5

| π–π Stacking | Phenyl Ring | Phenyl Ring | 1 - 3 |

Quantum Structure-Property Relationships (QSPR)

Quantum Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. conicet.gov.arnih.gov This is achieved by first calculating a series of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure and electronic properties. nih.gov

For this compound and related compounds, quantum chemical calculations can provide a rich set of descriptors. These can include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices. Using statistical techniques like multiple linear regression, these descriptors can be correlated with experimental data for properties like solubility, boiling point, or biological activity. researchgate.net The resulting QSPR model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net

Advanced Analytical Methodologies in the Research of 3 2 Chlorophenyl 3 Oxopropanoic Acid

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy is fundamental to the elucidation of the molecular identity and functional group composition of 3-(2-Chlorophenyl)-3-oxopropanoic acid.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition and for studying the fragmentation patterns of this compound. HRMS provides exact mass measurements, allowing for the calculation of the molecular formula with high confidence.

In electron ionization (EI) mass spectrometry, a notable fragmentation pathway for related ortho-chlorinated phenyl compounds involves the distinct loss of the chlorine atom. nih.gov This process is believed to occur via an intramolecular radical elimination, forming a stable benzopyrylium intermediate. nih.gov For this compound, characteristic fragmentation would likely involve the initial loss of the carboxylic acid group (-COOH), followed by decarbonylation and elimination of the chlorine atom. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be visible for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted HRMS Data for this compound

Ion/FragmentFormulaPredicted Exact Mass (m/z)Description
[M+H]⁺C₉H₈³⁵ClO₃⁺199.0156Protonated molecular ion
[M+Na]⁺C₉H₇³⁵ClNaO₃⁺221.0003Sodium adduct
[M-H]⁻C₉H₆³⁵ClO₃⁻197.0011Deprotonated molecular ion
[M-COOH]⁺C₈H₇³⁵ClO⁺154.0180Loss of carboxylic acid group
[M-COOH-CO]⁺C₇H₇³⁵Cl⁺126.0231Subsequent loss of carbon monoxide

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the methylene (B1212753) protons, and the aromatic protons. docbrown.info The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm). orgchemboulder.com The methylene (CH₂) protons, being adjacent to two electron-withdrawing carbonyl groups, would appear as a singlet in the range of δ 3.5-4.5 ppm. The four aromatic protons on the 2-chlorophenyl ring will present as a complex multiplet pattern in the aromatic region (δ 7.2-8.1 ppm) due to their distinct electronic environments and spin-spin coupling. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. uobasrah.edu.iq The carbonyl carbons of the ketone and carboxylic acid are highly deshielded and appear far downfield (δ 170-200 ppm). The carbons of the aromatic ring appear in the typical range of δ 120-140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. rsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentExpected Chemical Shift (δ ppm)MultiplicityNotes
-COOH10.0 - 13.2Broad SingletExchangeable with D₂O docbrown.info
Ar-H7.2 - 8.1MultipletFour protons with complex coupling
-CH₂-3.5 - 4.5SingletMethylene protons alpha to two carbonyls

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentExpected Chemical Shift (δ ppm)
C=O (Ketone)190 - 200
C=O (Carboxylic Acid)170 - 175
Ar-C (quaternary, attached to C=O)135 - 140
Ar-C (quaternary, attached to Cl)130 - 135
Ar-CH126 - 132
-CH₂-45 - 55

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.com

For this compound, the FT-IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The ketone and carboxylic acid carbonyl groups will have distinct, though potentially overlapping, stretching frequencies, typically in the 1680-1760 cm⁻¹ region. libretexts.orgnih.gov A very broad absorption band is also expected in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. youtube.com Aromatic C-H and C=C stretching vibrations will also be present. Raman spectroscopy can provide complementary information, particularly for the non-polar aromatic ring vibrations. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)FT-IR2500 - 3300Broad, Strong
C-H stretch (Aromatic)FT-IR, Raman3000 - 3100Medium
C=O stretch (Ketone)FT-IR, Raman1700 - 1725Strong
C=O stretch (Carboxylic Acid)FT-IR, Raman1680 - 1710Strong
C=C stretch (Aromatic)FT-IR, Raman1450 - 1600Medium-Strong
C-O stretch (Carboxylic Acid)FT-IR1210 - 1320Strong
C-Cl stretchFT-IR, Raman700 - 800Medium-Strong

Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the target compound from impurities and for resolving stereoisomers.

Since the alpha-carbon of the propanoic acid chain is not a stereocenter, this compound itself is achiral. However, its derivatives, where the methylene group is substituted, can be chiral. For such chiral derivatives, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant method for separating enantiomers and determining the enantiomeric excess (ee). nih.govheraldopenaccess.us

The separation relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for a broad range of chiral compounds, including carboxylic acids. nih.gov The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is optimized to achieve baseline resolution. nih.gov

Table 5: Hypothetical Chiral HPLC Method for a Chiral Derivative of this compound

ParameterCondition
ColumnChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1)
Flow Rate1.0 mL/min
DetectorUV at 254 nm
Temperature25 °C
Expected OutcomeSeparation of R and S enantiomers with distinct retention times

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org This method provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular conformation and revealing intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

For phenylpropanoic acid derivatives, a common structural motif is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules, forming a characteristic R²₂(8) ring pattern. acs.orgacs.org A crystallographic study of this compound would provide the exact conformation of the propanoic acid side chain relative to the chlorophenyl ring and detail the packing of molecules in the solid state.

Table 6: Representative Crystallographic Data Expected for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~5.5
c (Å)~19.0
β (°)~95
Volume (ų)~870
Z (Molecules per unit cell)4
Key Intermolecular InteractionO-H···O hydrogen bonding between carboxylic acid groups

Strategic Applications of 3 2 Chlorophenyl 3 Oxopropanoic Acid in Contemporary Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The utility of 3-(2-Chlorophenyl)-3-oxopropanoic acid as a foundational building block stems from its bifunctional nature, incorporating both a ketone and a carboxylic acid group. This arrangement allows for sequential or selective reactions, enabling the assembly of intricate molecular designs. The presence of the 2-chlorophenyl group not only influences the reactivity of the molecule but also serves as a key structural element in the final target compounds, which are often investigated for their biological activities.

A notable application is in the preparation of enaminone esters and amides. These compounds are recognized as potential allosteric modulators of γ-aminobutyric acidA (GABAA) receptors, highlighting the role of the title compound as an intermediate in the development of new therapeutic agents. Its structural features are crucial for interacting with specific biological targets. The inherent reactivity of its functional groups allows it to be incorporated into larger, more complex structures through various synthetic transformations.

Table 1: Profile of this compound as a Building Block
Structural FeatureChemical FunctionalityApplication in SynthesisExample Target Molecules
β-Keto Acid MoietyKetone and Carboxylic AcidServes as a handle for cyclization, condensation, and functional group interconversion.Heterocycles, Polyfunctional acyclic compounds
Active Methylene (B1212753) GroupNucleophilic Carbon Center (as enolate)Enables alkylation, acylation, and condensation reactions for chain extension.Substituted propanoic acid derivatives
2-Chlorophenyl GroupAromatic Ring with Halogen SubstituentInfluences electronic properties and provides a site for cross-coupling reactions or serves as a key pharmacophore.Pharmaceutical intermediates, GABAA receptor modulators.

Precursor in the Synthesis of Novel Heterocyclic Systems

β-Keto acids are well-established precursors for the synthesis of a wide array of heterocyclic compounds due to the reactivity of the 1,3-dicarbonyl system. This compound is particularly valuable in this context, as it can react with various binucleophiles to form five- or six-membered rings.

For instance, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reactions with amidines or ureas can lead to the formation of pyrimidine (B1678525) systems. The general reactivity pattern for analogous β-keto acids, such as 3-(quinolin-3-yl)-3-oxopropanoic acid, demonstrates a broad scope of heterocyclization reactions. jmcs.org.mx These include condensation with reagents like 2,2-dimethoxyethanamine and hydrazinolysis, which underscore the potential of the title compound to undergo similar transformations to produce novel heterocyclic architectures. jmcs.org.mx These synthetic routes are fundamental in medicinal chemistry, as heterocyclic scaffolds are prevalent in many pharmacologically active compounds. nih.gov

Table 2: Potential Heterocyclic Systems Derived from this compound
ReactantResulting Heterocycle CoreGeneral Reaction Type
Hydrazine / Substituted HydrazinesPyrazoloneCondensation/Cyclization
HydroxylamineIsoxazoloneCondensation/Cyclization
Urea / Thiourea (B124793)Pyrimidinedione (Barbiturate-like)Condensation/Cyclization
AmidinesPyrimidinoneCondensation/Cyclization

Contribution to the Stereoselective Synthesis of Advanced Intermediates

While this compound is an achiral molecule, it serves as a valuable prochiral substrate for stereoselective transformations. The carbonyl group is a key site for asymmetric reactions, particularly stereoselective reduction. Using chiral reducing agents or catalysts, the keto group can be reduced to a hydroxyl group, yielding chiral 3-(2-chlorophenyl)-3-hydroxypropanoic acid with high enantiomeric excess. This chiral β-hydroxy acid is a highly valuable intermediate for the synthesis of complex, enantiomerically pure molecules.

Furthermore, the active methylene group, flanked by the two carbonyls, can be a target for stereoselective alkylation or other functionalization reactions using chiral phase-transfer catalysts or chiral auxiliaries. The ability to control the stereochemistry at these positions is crucial for the synthesis of advanced intermediates where specific stereoisomers are required for biological activity. The principles of steric approach control, as demonstrated in the stereoselective reduction of other heterocyclic systems, can be applied to reactions involving derivatives of this compound to achieve high diastereoselectivity. mdpi.com

Table 3: Potential Stereoselective Transformations
Reaction SiteTransformationSynthetic UtilityKey Methodologies
Ketone CarbonylAsymmetric ReductionFormation of chiral β-hydroxy acids. Enzyme-catalyzed reduction, Chiral borane (B79455) reagents (e.g., CBS catalyst), Asymmetric transfer hydrogenation.
Active Methylene CarbonAsymmetric AlkylationIntroduction of a new stereocenter α to the carboxyl group.Use of chiral auxiliaries, Chiral phase-transfer catalysis.

Utility in the Formation of Key Carbon-Carbon Bonds in Organic Synthesis

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound provides a reliable platform for such reactions. The most significant feature in this context is the active methylene group located between the two carbonyl functionalities. The protons on this carbon are acidic and can be readily removed by a base to generate a stabilized enolate.

This nucleophilic enolate is a key intermediate for several C-C bond-forming reactions:

Alkylation: The enolate can react with alkyl halides to introduce new alkyl chains, extending the carbon skeleton.

Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of more complex β-dicarbonyl compounds.

Condensation Reactions: The enolate can participate in classic condensation reactions such as the Knoevenagel condensation, where it reacts with aldehydes or ketones. jmcs.org.mx This reaction is particularly useful for synthesizing substituted alkenes after a subsequent decarboxylation step.

These transformations leverage the inherent reactivity of the β-keto acid structure to build molecular complexity efficiently, making it a valuable tool for synthetic chemists.

Table 4: Key Carbon-Carbon Bond-Forming Reactions
Reaction NameReactant PartnerBond FormedSignificance
Enolate AlkylationAlkyl Halide (R-X)C-C (sp³-sp³)Builds and extends the carbon framework.
Enolate AcylationAcyl Halide (RCO-X)C-C (sp³-sp²)Synthesizes more complex dicarbonyl structures.
Knoevenagel CondensationAldehyde or Ketone (R₂C=O)C=C (after dehydration)Forms carbon-carbon double bonds, a key functional group in many organic molecules. jmcs.org.mx

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities in the Chemistry of 3-(2-Chlorophenyl)-3-oxopropanoic Acid

A primary challenge in the field is the relative scarcity of dedicated research focused specifically on this compound compared to its meta- and para-substituted counterparts. Much of its chemistry is inferred from the general behavior of β-keto acids, which are known for their inherent instability and propensity for decarboxylation. This thermal and chemical lability complicates purification, storage, and reaction control, often necessitating its use as a crude intermediate or its immediate conversion to more stable derivatives like β-ketoesters.

Despite these challenges, significant opportunities exist, primarily driven by the compound's utility as a versatile synthetic building block. The presence of three distinct functional regions—the carboxylic acid, the reactive methylene (B1212753) group, and the ketone carbonyl—within a single molecule provides multiple sites for chemical modification. Its most prominent application to date is in the synthesis of enaminone esters and amides, which have been identified as potential allosteric modulators of γ-aminobutyric acidA (GABAA) receptors. This established link to a therapeutically relevant target underscores the principal opportunity for this compound: its role as a key intermediate in drug discovery and medicinal chemistry programs. The strategic placement of the chlorine atom on the phenyl ring offers a site for further modification through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the generation of diverse molecular libraries for biological screening.

Prospective Developments in Synthetic Methodologies and Catalytic Systems

Traditional syntheses of β-keto acids often involve methods like the Claisen condensation or the carboxylation of ketones, which can suffer from issues of low yield, harsh reaction conditions, and the formation of byproducts. Future developments in the synthesis of this compound are likely to focus on the adoption of modern catalytic systems that offer greater efficiency, selectivity, and sustainability.

Prospective avenues include:

Palladium-Catalyzed Reactions: The broader field of β-keto ester and malonate chemistry has been significantly advanced by palladium catalysis. nih.gov Applying palladium-catalyzed carboxylation or carbonylation techniques to suitable 2-chloroacetophenone (B165298) precursors could provide a more direct and milder route to the target acid. researchgate.net

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. The development of specific β-amino acid dehydrogenases (β-AADH) has enabled the synthesis of chiral β-amino acids from β-keto acids via reductive amination. acs.org Engineering enzymes to efficiently carboxylate 2-chloroacetophenone or to perform enantioselective transformations on the keto-acid product could be a promising future direction.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling, aligning with the principles of green chemistry. nih.gov Designing robust heterogeneous catalysts, such as supported metal nanoparticles or solid acid catalysts, for the efficient synthesis of aroylpropanoic acids could overcome many of the limitations of current homogeneous systems. researchgate.net For instance, two-step catalytic processes involving hydrogenation and ring-opening have been effectively used to produce dicarboxylic acids from biomass-derived precursors, a strategy that could inspire new routes to functionalized aryl acids. nih.gov

Exploration of Novel Chemical Transformations and Derivatizations

Beyond its established role in synthesizing GABAA receptor modulators, the inherent reactivity of this compound opens the door to a wide array of novel chemical transformations and derivatizations. The field of β-keto acid chemistry has evolved significantly, with these compounds now being used in sophisticated, mechanism-driven reactions. researchgate.net

Future research could focus on:

Decarboxylative Reactions: β-Keto acids are excellent precursors for generating enolates via decarboxylation under neutral or mild conditions. These enolates can then participate in a variety of carbon-carbon bond-forming reactions, such as asymmetric Mannich and Michael additions, providing access to complex chiral molecules. researchgate.net Applying these advanced organocatalytic or metal-catalyzed decarboxylative strategies to this compound would unlock new synthetic pathways.

Heterocycle Synthesis: The compound is an ideal precursor for the synthesis of various heterocyclic systems. Condensation reactions with hydrazines, hydroxylamines, or amidines could yield substituted pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic motifs are prevalent in pharmacologically active compounds.

Derivatization for Analytical and Biological Probes: The carboxylic acid handle allows for straightforward derivatization. For example, coupling with fluorescent or chromophoric reagents, such as nitro-substituted phenylhydrazines, can facilitate detection and quantification in complex matrices via HPLC. google.comresearchgate.net This approach is valuable for reaction monitoring and metabolic studies.

Multicomponent Reactions: The multiple reactive sites on the molecule make it a suitable candidate for multicomponent reactions (MCRs). Designing novel MCRs that incorporate this compound could lead to the rapid assembly of complex molecular architectures from simple starting materials, accelerating the discovery of new bioactive compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-3-oxopropanoic acid, and how can reaction efficiency be optimized?

A common method involves Claisen condensation between 2-chlorobenzoyl chloride and malonic acid derivatives. Ethyl malonate can act as the nucleophile, with a base (e.g., sodium hydride) facilitating deprotonation. Post-reaction, acidic hydrolysis removes the ester group to yield the free acid. Optimization includes:

  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Catalyst selection : Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures improves yield (typically 60–75%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.4–8.1 ppm), ketone carbonyl (δ 3.3–3.7 ppm for α-proton), and carboxylic acid proton (δ 12–13 ppm, broad).
    • ¹³C NMR : Carboxylic acid (δ ~170 ppm), ketone (δ ~200 ppm), and aromatic carbons (δ 120–140 ppm).
  • IR spectroscopy : Strong absorption bands for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹).
  • Mass spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 211 (C₉H₆ClO₃⁻) .

Q. What safety precautions are essential when handling this compound?

  • Hazard classification : Corrosive (Skin Corrosion/Irritation Category 1B, H314).
  • Protective measures :
    • Use nitrile gloves, lab coats, and safety goggles.
    • Work in a fume hood to avoid inhalation of dust/aerosols.
    • Immediate decontamination with water if skin contact occurs .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives as enzyme inhibitors?

  • Molecular docking : Screen derivatives against target enzymes (e.g., MurA in bacterial peptidoglycan synthesis). Prioritize compounds with:
    • High binding affinity to the active site (e.g., hydrogen bonding with Thr 267 and Asp 305 in MurA).
    • Low predicted inhibition constants (Kᵢ < 1 µM).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity .

Q. How do purity discrepancies in synthesized batches affect biological activity, and how can they be resolved?

  • Common impurities : Residual ethyl ester (from incomplete hydrolysis) or chlorinated byproducts.
  • Impact : Reduced enzyme inhibition efficacy (e.g., IC₅₀ increases from 5 µM to >20 µM).
  • Resolution :
    • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to monitor purity (>98% required).
    • Repurification : Acid-base extraction or preparative TLC .

Q. What environmental transformation pathways are relevant for this compound in wastewater systems?

  • Biotransformation : In activated sludge, microbial enzymes (e.g., hydrolases) may cleave the ketone group, forming 3-(2-Chlorophenyl)propanoic acid.
  • Detection : LC-HRMS (m/z 211 → 167 after deketonization) with stable isotope labeling to track intermediates.
  • Ecotoxicity : Monitor for chlorinated aromatic byproducts (e.g., 2-chlorobenzoic acid) using EPA Method 1694 .

Q. How can reaction conditions be tailored to synthesize enantiomerically pure derivatives?

  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of α,β-unsaturated ketone precursors.
  • Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) to separate enantiomers.
  • Yield : ~40–50% enantiomeric excess (ee) achieved with optimized solvent systems (e.g., hexane/isopropanol) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate and address inconsistencies?

  • Reported values : 85–89°C (impure batches) vs. 92–94°C (pure form).
  • Root cause : Residual solvents (e.g., ethanol) lower melting points.
  • Validation :
    • Perform DSC analysis (heating rate: 10°C/min) to observe sharp endothermic peaks.
    • Cross-check with elemental analysis (%C, %H, %Cl) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Claisen Condensation

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (addition)Prevents side reactions
SolventAnhydrous THFEnhances nucleophilicity
BaseNaH (1.2 equiv)Ensures complete deprotonation

Q. Table 2. Hazard vs. Safety Protocols

Hazard (H314)Mitigation StrategyReference
Skin corrosionImmediate rinsing (15 min)
Inhalation riskFume hood + N95 mask

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.